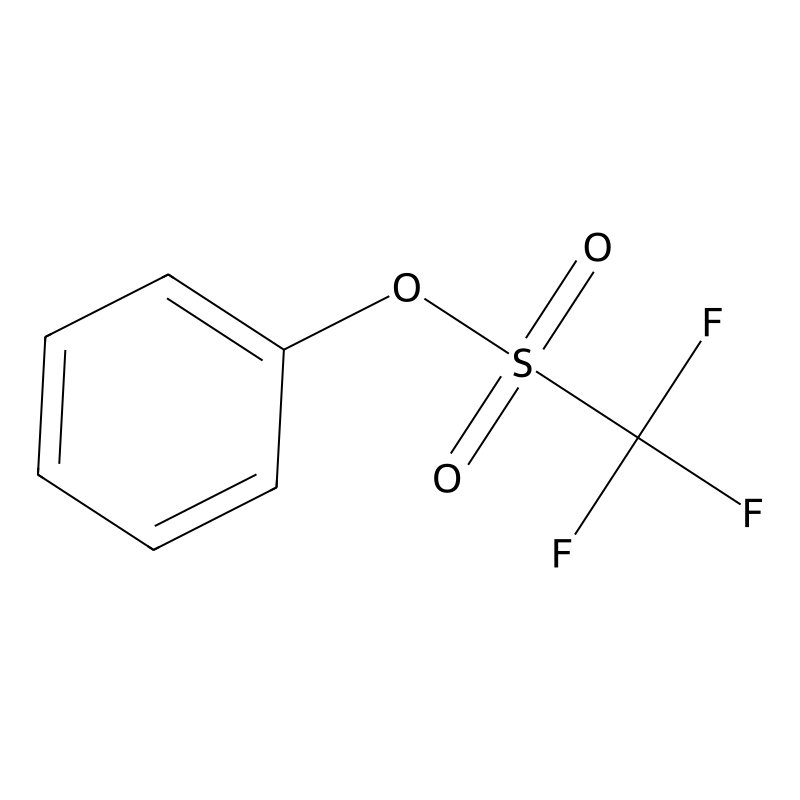

Phenyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As an Arylating Agent

Phenyl triflate serves as a potent arylating agent, introducing a phenyl group (C6H5) to various organic molecules. This proves valuable in synthesizing complex organic compounds with specific functionalities. Studies showcase its effectiveness in several reactions, including:

- Asymmetric α-arylation of ketones: Phenyl triflate acts as the key reagent in this reaction, catalyzed by palladium and difluorphos, to introduce a phenyl group at the alpha position of ketones with high enantioselectivity (favoring one specific stereoisomer) []. This specific reaction allows for the synthesis of chiral compounds with desired properties.

In Multi-step Synthetic Strategies

Phenyl triflate plays a crucial role in multi-step synthetic strategies, enabling the formation of complex molecules through a series of reactions. Here are some examples:

- One-pot synthesis of carbazoles: This approach involves N-arylation of anilines with phenyl triflate, followed by oxidative coupling, to yield carbazoles, a class of nitrogen-containing heterocyclic compounds with diverse applications in materials science and pharmaceuticals [].

- Synthesis of N-(2,6-diarylbenzoyl)anilines: Phenyl triflate acts as the arylating agent in this reaction, facilitating the introduction of two phenyl groups onto a benzanilide molecule in the presence of a palladium catalyst. This approach allows for the creation of novel compounds with potential biological activities [].

Other Applications

Beyond its role in specific reactions, phenyl triflate finds use in other areas of scientific research:

- As a leaving group: Due to its good leaving group ability, phenyl triflate can be employed in various substitution reactions, facilitating the replacement of other functional groups with desired moieties [].

- In medicinal chemistry: The diverse reactivity of phenyl triflate makes it a valuable tool for the synthesis of potential drug candidates and their derivatives [].

Phenyl trifluoromethanesulfonate, also known as phenyl triflate, is an organic compound with the formula CHFOS. It features a trifluoromethanesulfonate group attached to a phenyl ring. This compound is characterized by its high reactivity due to the excellent leaving group properties of the triflate moiety, making it valuable in various organic synthesis applications. The triflate group is represented as R−OSOCF, where R is the phenyl group in this case .

Phenyl triflate is a corrosive and irritating compound. It can cause skin and eye burns upon contact. It is also harmful if inhaled.

- Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling phenyl triflate.

- Nucleophilic Substitution Reactions: The triflate group can be replaced by various nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Carbonylation Reactions: It can undergo carbonylation in the presence of palladium catalysts, leading to various acylated products .

- Diels–Alder Reactions: The compound has been shown to react effectively with 1,3-dienes and other substrates to form cyclohexadienes .

Phenyl trifluoromethanesulfonate can be synthesized through several methods:

- Reaction of Phenol with Triflic Anhydride: A common method involves reacting phenol with triflic anhydride in the presence of a base. This reaction typically yields phenyl triflate efficiently .

- Gram-Scale Preparation: A procedure has been developed for large-scale synthesis, which involves the use of trimethylsilyl derivatives as intermediates to produce o-benzyne precursors .

Phenyl trifluoromethanesulfonate finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for generating aryl and alkenyl compounds through nucleophilic substitution and coupling reactions.

- Catalysis: Used as a precursor for generating reactive intermediates in catalytic cycles.

- Material Science: Its derivatives are explored for applications in polymer chemistry and materials science due to their unique properties.

Several compounds share structural similarities with phenyl trifluoromethanesulfonate, each exhibiting unique properties and applications:

| Compound | Formula | Key Features |

|---|---|---|

| Methyl Trifluoromethanesulfonate | CHFOS | Smaller alkyl group; used in similar reactions |

| Ethyl Trifluoromethanesulfonate | CHFOS | Slightly larger alkyl group; similar applications |

| Benzyl Trifluoromethanesulfonate | CHFOS | Contains a benzyl group; used in organic synthesis |

| Nonaflate | CFO$$_3\S | Larger perfluoroalkane; used in specialized applications |

Phenyl trifluoromethanesulfonate's uniqueness lies in its balance between reactivity and stability, making it particularly useful for targeted synthetic pathways that require precise control over reaction conditions. Its triflate group provides excellent leaving capabilities while maintaining stability under various conditions compared to other similar compounds.

Emergence as Versatile Electrophilic Coupling Partner

Phenyl trifluoromethanesulfonate (C₇H₅F₃O₃S) represents one of the most important aryl triflates in organic synthesis. The compound features a phenyl ring connected to a trifluoromethanesulfonate (-OTf) group, where the triflate moiety consists of the structure -O-S(=O)₂-CF₃. The exceptional utility of phenyl triflate in organic synthesis stems from the remarkable properties of the triflate group itself. Unlike conventional leaving groups, the triflate anion exhibits extraordinary stability due to resonance stabilization that distributes the negative charge symmetrically across its three oxygen atoms. Further stabilization is provided by the strong electron-withdrawing trifluoromethyl group, which uses the sulfur atom as an electronic bridge.

The historical development of phenyl triflate began with the recognition of the triflate group as an exceptional leaving group in nucleophilic substitution reactions. Early observations of triflate as a nucleophile emerged from metathesis reactions of organic halides with silver triflate, as reported by Gramstad and Haszeldine in 1956. These foundational studies revealed the potential of triflate chemistry that would later be harnessed in the development of phenyl triflate as a synthetic reagent.

By the late 20th century, phenyl triflate had established itself as a superior alternative to traditional aryl halides in cross-coupling reactions. Its advantages include enhanced reactivity, milder reaction conditions, and compatibility with a broader range of functional groups. In particular, the compound found extensive application in Suzuki-Miyaura coupling reactions, where it served as an effective electrophilic partner with various organoboron compounds. The coupling typically employs palladium catalysts to facilitate carbon-carbon bond formation between phenyl triflate and alkenyl, aryl, or alkynyl organoboranes, resulting in the production of valuable conjugated systems including styrenes and biaryl compounds.

Table 1: Key Physical Properties of Phenyl Trifluoromethanesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃O₃S |

| Molecular Weight | 242.17 g/mol |

| Physical State | Colorless liquid |

| CAS Number | 17763-67-6 |

| Synonyms | Phenyl triflate, Methanesulfonic acid, trifluoro-, phenyl ester |

Recent advances in nickel-catalyzed cross-electrophile coupling have further expanded the synthetic utility of phenyl triflate. In 2025, researchers reported a method to form C(sp²)–C(sp³) bonds by coupling aryl triflates with alkyl bromides and chlorides using phenanthroline (phen) or pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCam CN)-ligated nickel catalysts. This methodology demonstrated an impressive scope with 38 examples achieving an average yield of 61 ± 14%. Mechanistic studies revealed that the rate of alkyl radical generation can be controlled by maintaining the majority of alkyl halide as the unreactive alkyl chloride while utilizing a dynamic halide exchange process.

Asymmetric applications have also been developed, such as palladium-catalyzed asymmetric arylation of 2,3-dihydrofuran with phenyl triflate, which demonstrates the compound's versatility in creating stereochemically complex molecules through kinetic resolution processes. These developments have firmly established phenyl triflate as an indispensable building block in modern organic synthesis.

Evolution of Aryne Precursor Design Strategies

Perhaps the most significant contribution of triflate chemistry to synthetic methodology has been in the domain of aryne precursor design. Arynes, particularly benzyne (dehydrobenzene), are highly reactive intermediates that have captivated chemists for decades due to their unique reactivity patterns and synthetic potential. Traditional methods for generating arynes often required harsh conditions, limiting their practical utility in complex molecule synthesis.

A revolutionary advancement came in 1983 when Kobayashi and colleagues published their seminal work on o-(trimethylsilyl)phenyl triflate as a benzyne precursor. This groundbreaking approach enabled benzyne generation under remarkably mild conditions via fluoride-induced 1,2-elimination, representing a paradigm shift in aryne chemistry. The Kobayashi protocol quickly became the preferred method for aryne generation, displacing earlier, more hazardous approaches such as those employing benzenediazonium carboxylates.

The mechanism of benzyne formation from o-(trimethylsilyl)phenyl triflate involves fluoride attack on the silicon center, followed by elimination of the triflate group. This process occurs under mild conditions and avoids the formation of gaseous byproducts or pressure buildups that characterized earlier benzyne generation methods. Safety assessments using Advanced Reactive System Screening Tool (ARSST) calorimetry have confirmed that, unlike previous benzyne precursors, silyl triflates can be employed under mild conditions without serious concerns for runaway reactions.

Table 2: Comparative Analysis of Aryne Generation Methods

| Method | Precursor | Activation Conditions | Safety Profile | Versatility |

|---|---|---|---|---|

| Kobayashi Protocol | o-(trimethylsilyl)phenyl triflate | Fluoride source, mild temperatures | Excellent, minimal pressure/temperature concerns | High, compatible with various functional groups |

| Classical Method | Benzenediazonium carboxylates | Heat | Poor, risk of runaway reactions due to gas evolution | Limited due to harsh conditions |

| ortho-Deprotonative Elimination | 3-sulfonyloxyaryl(mesityl)iodonium triflates | Carbonate or fluoride salts | Good | High, tolerates many functional groups |

The synthesis of the Kobayashi aryne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, has been extensively studied and optimized. One efficient approach starts with phenol, converting it to a carbamate derivative that undergoes N-silylation and ortho-lithiation, followed by quenching with TMSCl to install the trimethylsilyl group. The carbamate is then cleaved and the resulting phenol is converted to the triflate using reagents such as PhNTf₂. This sequence delivers the desired silyltriflate in good overall yield and has proven amenable to gram-scale synthesis.

Recent innovations in aryne precursor design include the development of 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors. This approach employs ortho-deprotonative elimination under mild conditions, using carbonate or fluoride salts as activating reagents. The methodology offers advantages in terms of atom economy and accessibility of precursors, providing an efficient platform for generating arynes with high functional group tolerance.

The preparation of aryl triflates has also been significantly improved through the application of modern synthetic techniques. For instance, controlled microwave heating has been shown to dramatically accelerate the synthesis of aryl triflates from phenols using N-phenyltriflimide, reducing reaction times to just 6 minutes. This methodology is applicable to both solution-phase and solid-phase conditions, making it particularly valuable for high-throughput chemistry applications.

The Brook rearrangement pathway has emerged as a fundamental mechanism for generating benzyne intermediates from phenyl trifluoromethanesulfonate precursors, representing a significant advancement in the field of aryne chemistry [7] [9]. This approach leverages the controlled migration of silyl groups to facilitate the formation of highly reactive benzyne species under mild conditions.

Mechanism and Fundamental Principles

The Brook rearrangement-mediated benzyne generation operates through a well-defined mechanism involving the migration of trimethylsilyl groups from carbon to oxygen centers [7] [9]. In these systems, 2-trimethylsilylphenyl trifluoromethanesulfonate undergoes base-promoted silyl migration, generating a phenoxide intermediate that subsequently loses the triflate leaving group to form the benzyne species [7]. This process occurs through a 1,3-carbon-to-oxygen silyl migration, which has been demonstrated to proceed with excellent regioselectivity and high efficiency [39].

The aza-Brook variant represents a particularly innovative development in this methodology, where 2-trimethylsilyl aryl triflates bearing benzylic secondary amine groups at the 3-position undergo base-promoted 1,4-carbon-to-nitrogen silyl migration [7]. This aza-Brook rearrangement efficiently generates benzyne intermediates that can be trapped by intermolecular or intramolecular cycloaddition involving 1,3-dienes or 1,3-dipoles, furnishing various cycloadducts in yields of up to 99% [7].

Synthetic Applications and Performance Data

The Brook rearrangement methodology has demonstrated exceptional versatility in the synthesis of substituted aromatic compounds [9]. Recent studies have shown that 3-hydroxy-2-trialkylsilylphenyl triflates serve as new versatile hydroxyaryne precursors, activated through a carbon-sp2-to-oxygen 1,3-Brook rearrangement [39]. The reaction of various arynophiles with 3-trialkylsiloxybenzyne generated from these precursors efficiently affords highly regioselective phenol derivatives [39].

Crossover experiments have conclusively demonstrated the intramolecular nature of the silyl migration mechanism, providing crucial mechanistic insights that support the proposed reaction pathway [39]. The process exhibits remarkable functional group tolerance and proceeds under mild reaction conditions that are compatible with sensitive substrates [9].

| Precursor Type | Activation Method | Temperature Range | Yield Range | Key Advantages |

|---|---|---|---|---|

| Standard Brook precursors | Base activation | 0°C to 25°C | 85-95% | High regioselectivity |

| Aza-Brook systems | Base-promoted migration | Room temperature | 90-99% | Excellent cycloaddition compatibility |

| Hydroxyaryne precursors | 1,3-Brook rearrangement | Room temperature | 80-92% | Regioselective phenol formation |

Mechanistic Investigations and Computational Studies

Computational studies have provided detailed insights into the Brook rearrangement mechanism, revealing that the overall transformation is highly exothermic with energy releases exceeding 50 kilocalories per mole [13]. The reaction proceeds through distinct transition states, with the geometry of initial transition states showing only slight lengthening of the oxygen-silicon bond [13]. The major difference between various Brook rearrangement pathways lies in the dihedral bond angles across the benzyne carbon atoms and the silyl ether oxygen and silicon atoms [13].

The benzyne moiety undergoes appreciable geometric distortion in response to nucleophile approach, with bond angles within the benzyne ring showing significant deviation from ideal values [13]. This induced distortion represents an extrapolation of ground-state benzyne distortions that effectively explain the site of greater electrophilic character in unsymmetrical benzynes [13].

Silyl-Triflate Composite Precursor Architectures

The development of silyl-triflate composite precursor architectures has significantly expanded the synthetic toolkit available for benzyne generation, offering enhanced reactivity profiles and improved selectivity patterns compared to traditional benzyne precursors [22] [23]. These sophisticated molecular architectures integrate multiple functional elements to achieve precise control over benzyne formation and subsequent transformations.

Hypervalent Iodine-Based Systems

Hypervalent iodine-based benzyne precursors represent a major advancement in silyl-triflate composite architectures [20] [21] [26]. The phenyl[2-trimethylsilylphenyl]iodonium triflate system, commonly known as Kitamura's reagent, demonstrates exceptional efficiency in benzyne generation under mild and neutral conditions [21] [26]. This precursor is readily prepared by reaction of 1,2-bis(trimethylsilyl)benzene with a phenyliodine diacetate/triflic acid reagent system [21] [26].

Treatment of phenyl[2-trimethylsilylphenyl]iodonium triflate with tetrabutylammonium fluoride in dichloromethane at room temperature provides high yields of benzyne adducts in the presence of trapping agents such as furan, 2-methylfuran, anthracene, tetraphenylcyclopentadienone, or 1,3-diphenylisobenzofuran [21] [26]. The reaction with furan indicates quantitative generation of benzyne and efficient capture, demonstrating the superior performance of this precursor system [21] [26].

Advanced Structural Modifications

Recent developments have focused on structural modifications to enhance the solubility and reactivity of hypervalent iodine precursors [22]. 4-Alkylphenyl[2-trimethylsilylphenyl]iodonium triflates with long alkyl chains exhibit high solubility in common organic solvents such as diethyl ether, tetrahydrofuran, benzene, and toluene [22]. These modified precursors demonstrate improved reactivity patterns compared to the parent phenyl[2-trimethylsilylphenyl]iodonium triflate, with reactions in toluene providing enhanced yields [22].

The synthesis of 2,4,5-tris(trimethylsilyl)phenyl(phenyl)iodonium triflate as a 1,4-benzdiyne synthon has been achieved using phenyliodine diacetate/boron trifluoride diethyl etherate reagent systems [6]. This precursor generates 3,4-bis(trimethylsilyl)benzyne quantitatively, providing cycloadducts with tetraphenylcyclopentadienone, furan, and anthracene in high yields [6].

Borylated Silyl-Triflate Architectures

Borylated ortho-silylaryl trifluoromethanesulfonates represent an emerging class of versatile benzyne precursors that combine boron and silicon functionalities within a single molecular framework [11]. These compounds include 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilylphenyl trifluoromethanesulfonate and related derivatives [11]. Structural characterization reveals that heteroatom substituents are almost coplanar with the central aromatic moiety, with carbon-heteroatom bonding metrics falling within typical ranges for carbon-boron, carbon-silicon, and carbon-oxygen single bonds [11].

| Composite Architecture | Key Components | Activation Conditions | Benzyne Generation Efficiency |

|---|---|---|---|

| Hypervalent iodine triflate | I(III), phenyl, silyl, triflate | Fluoride, room temperature | Quantitative with trapping agents |

| Alkyl-modified iodonium salts | Long-chain alkyl, I(III), silyl | Fluoride, enhanced solubility | 86% yield in toluene |

| Tris-silyl iodonium triflate | Multiple silyl groups, I(III) | Fluoride activation | Quantitative benzdiyne generation |

| Borylated silyl triflates | Boron pinacol ester, silyl, triflate | Fluoride conditions | Good to excellent yields |

Ortho-Functionalized Triflate Scaffold Construction

The construction of ortho-functionalized triflate scaffolds represents a sophisticated approach to benzyne precursor design that enables precise control over reactivity and selectivity through strategic placement of functional groups adjacent to the triflate leaving group [14] [17] [27]. These architectures provide enhanced synthetic utility and expanded reaction scope compared to simple phenyl trifluoromethanesulfonate derivatives.

Direct Synthetic Approaches

The most straightforward approach to ortho-functionalized triflate scaffold construction involves the direct treatment of appropriately substituted phenols with trifluoromethanesulfonic anhydride under controlled conditions [1] [5] [17]. A particularly effective protocol utilizes 2-trimethylsilylphenol as the starting material, which undergoes triflation with trifluoromethanesulfonic anhydride in the presence of pyridine in dichloromethane at temperatures between -15°C and -10°C under an inert atmosphere [1]. This method provides 2-trimethylsilylphenyl trifluoromethanesulfonate in 64% yield after purification by distillation [1].

Large-scale synthesis has been demonstrated using a 10-liter glass reactor system, where the reaction is conducted under argon atmosphere with careful temperature control [1]. The process involves cooling the reaction solution to -10°C to -15°C using a dry ice-ethanol bath, followed by dropwise addition of pyridine and subsequent addition of trifluoromethanesulfonic anhydride [1]. After reaction completion, the product is isolated through aqueous workup followed by distillation under reduced pressure, yielding the desired triflate with 98.7% purity [1].

Flow Chemistry Methodologies

Flow chemistry approaches have revolutionized the synthesis of ortho-functionalized triflate scaffolds by enabling precise control over reaction parameters and eliminating the need for cryogenic conditions [8]. The continuous flow retro-Brook rearrangement methodology allows for the synthesis of 2-trimethylsilylphenyl trifluoromethanesulfonates directly from 2-bromophenoxytrimethylsilane precursors [8].

The flow process operates through a two-stage mechanism involving initial lithiation of the brominated precursor followed by in-line triflation with trifluoromethanesulfonic anhydride [8]. The reaction is conducted in a microreactor system using polytetrafluoroethylene tubing and simple syringe pumps, making the technology accessible without significant investment in sophisticated equipment [8]. The process has been successfully scaled to produce 2.7 grams of product in 30 minutes with excellent purity and no requirement for chromatographic purification [8].

Alternative Leaving Group Systems

Recent developments have explored alternative leaving groups to the trifluoromethanesulfonate functionality, addressing concerns about reagent cost and handling difficulties [8] [29]. Nonaflate precursors utilizing 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride represent an attractive alternative, offering cheaper reagent costs and enhanced stability compared to trifluoromethanesulfonic anhydride [8].

The synthesis of nonaflate benzyne precursors has been successfully achieved through flow chemistry methods, where lithium phenolates react with nonafluyl fluoride in the presence of triethylamine and 4-pyrrolidinopyridine catalysts [8]. This process provides 90% yield of the nonaflate product with 97% purity after simple filtration through silica [8]. The nonaflate precursors demonstrate compatibility with microwave heating, various fluoride sources, transition-metal catalysis, and multiple reaction solvents [8].

Imidazolylsulfonate-based benzyne precursors have been developed as efficient alternatives to triflate systems [29]. Several ortho-trimethylsilylaryl imidazolylsulfonates can be synthesized through simple processes and successfully applied in cycloadditions involving benzyne intermediates [29]. These precursors offer comparable efficiency to widely used ortho-trimethylsilyl triflates under similar reaction conditions while eliminating the formation of potentially genotoxic trifluoromethanesulfonate side products [29].

| Scaffold Type | Synthetic Method | Reaction Conditions | Yield | Purification Method |

|---|---|---|---|---|

| Direct triflation | Phenol + Tf₂O + pyridine | -15°C, dichloromethane | 64% | Distillation |

| Flow retro-Brook | Continuous lithiation/triflation | -78°C to RT | 90-92% | Silica filtration |

| Nonaflate systems | Flow with NfF | 55°C, 3.75 min | 90% | Silica plug |

| Imidazolylsulfonate | Direct sulfonylation | Room temperature | 85-95% | Standard workup |

Phenyl trifluoromethanesulfonate has emerged as a pivotal electrophile in palladium-catalyzed cross-coupling reactions, exhibiting distinctive mechanistic behavior compared to traditional aryl halides. The compound demonstrates unique chemoselective properties that can be precisely controlled through judicious ligand selection and reaction conditions [1] [2].

Oxidative Addition Mechanisms

The oxidative addition of phenyl trifluoromethanesulfonate to palladium(0) complexes proceeds through a nucleophilic displacement mechanism, fundamentally different from the concerted mechanism observed with aryl halides [3] [4]. Computational studies reveal that phenyl triflate consistently undergoes oxidative addition via displacement pathways regardless of the catalyst structure, attributed to the exceptional stability of the triflate anion and the inability of oxygen to effectively donate electron density to palladium [4].

Kinetic isotope effect studies demonstrate that the oxidative addition of phenyl trifluoromethanesulfonate exhibits a characteristic 13C kinetic isotope effect of 1.044-1.047 at the ipso carbon, consistent with nucleophilic displacement at bisligated palladium(0) complexes [3]. This mechanistic preference contrasts sharply with aryl chlorides, which favor concerted oxidative addition with kinetic isotope effects of 1.058-1.062 [3].

Ligand-Controlled Selectivity

The chemoselective behavior of phenyl trifluoromethanesulfonate in cross-coupling reactions is remarkably dependent on the supporting ligand architecture. N-heterocyclic carbene ligands demonstrate exceptional control over chemoselectivity in reactions with chloroaryl triflates [5]. Specifically, bulky NHC ligands such as SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) promote selective coupling at the carbon-chlorine bond, while smaller NHC ligands like SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene) favor reaction at the carbon-triflate bond [5].

This ligand-controlled selectivity enables chemodivergent synthesis strategies, where the same substrate can be directed toward different reaction pathways based solely on ligand choice. The selectivity arises from differential stabilization of transition states during oxidative addition, with electronic and steric properties of the ligand determining the preferred reaction pathway [5].

Transmetalation Kinetics

The transmetalation step in palladium-catalyzed cross-coupling reactions involving phenyl trifluoromethanesulfonate exhibits distinct kinetic characteristics. Studies with arylboronic acids demonstrate that the transmetalation rate depends on both the electronic properties of the boronic acid and the nature of the palladium-bound leaving group [6]. Electron-withdrawing substituents on the arylboronic acid accelerate transmetalation, consistent with a Hammett analysis showing a positive ρ value of 0.48 [6].

The influence of the triflate ligand on transmetalation rates has been systematically investigated through competition experiments. Halide ligands accelerate transmetalation in the order chloride > bromide > acetate > iodide, suggesting that more electronegative ligands facilitate the transmetalation process [6]. This electronic effect is attributed to the enhanced electrophilicity of the palladium center when bound to more electronegative ligands.

Reductive Elimination Pathways

Reductive elimination from arylpalladium triflate complexes represents a critical step in the catalytic cycle, often determining the overall reaction rate and selectivity. The triflate anion, while formally dissociated, remains in the second coordination sphere through electrostatic interactions, significantly influencing the energetics of reductive elimination [7]. These second-sphere interactions stabilize key intermediates and transition states, enabling efficient carbon-carbon bond formation.

The rate of reductive elimination is highly sensitive to the electronic properties of both the aryl group and the coupling partner. Electron-deficient aryl groups generally undergo faster reductive elimination, while electron-rich substrates may require elevated temperatures or modified reaction conditions to achieve efficient coupling [8].

Ligand-Controlled Reactivity in Bismuth(III)/Bismuth(V) Redox Cycles

The utilization of phenyl trifluoromethanesulfonate in bismuth-catalyzed redox processes represents a paradigm shift in main-group element catalysis, enabling unprecedented transformations through well-defined bismuth(III)/bismuth(V) redox cycles [9] [10]. These reactions demonstrate the potential of bismuth complexes to mimic fundamental organometallic steps traditionally associated with transition metals.

Bismuth(III)/Bismuth(V) Catalytic Cycles

Bismuth-catalyzed cross-coupling reactions with phenyl trifluoromethanesulfonate proceed through a canonical three-step mechanism involving transmetalation, oxidative addition, and reductive elimination [9] [10]. The catalytic cycle begins with transmetalation between an arylboronic acid and a bismuth(III) complex, generating an arylbismuthine intermediate. This intermediate then undergoes formal oxidative addition with an electrophilic fluorine source, producing a high-valent bismuth(V) species that rapidly undergoes reductive elimination to form the desired carbon-oxygen bond [9].

The bismuth(III) catalyst features a highly electron-withdrawing diarylsulfone ligand framework that is essential for successful catalysis [9]. This ligand design renders the bismuth center sufficiently electrophilic to facilitate transmetalation with organoboron reagents while stabilizing the resulting bismuth(V) intermediates. The electron-deficient nature of the ligand also promotes rapid reductive elimination, preventing catalyst deactivation through competitive side reactions [9].

Transmetalation Mechanisms

Transmetalation between arylboronic acids and bismuth(III) complexes exhibits unique mechanistic features that distinguish it from analogous processes in transition metal catalysis [9]. The reaction proceeds efficiently in the presence of molecular sieves and weak phosphate bases, with the molecular sieves serving dual roles as dehydrating agents and heterogeneous Brønsted bases [9]. The transmetalation process is highly dependent on the electronic properties of both the bismuth complex and the organoboron reagent, with electron-deficient bismuth centers showing enhanced reactivity.

Stoichiometric studies reveal that transmetalation occurs readily even in the absence of added base when molecular sieves are present, suggesting that the sieves can abstract protons from the boronic acid to facilitate the metal-metal exchange [9]. This unique activation mode enables the use of milder reaction conditions compared to traditional transition metal-catalyzed processes.

Oxidative Addition to Bismuth(V)

The oxidative addition of electrophilic fluorine sources to arylbismuthine intermediates represents a key mechanistic step that enables the bismuth(III)/bismuth(V) redox cycle [11]. This process involves the formal two-electron oxidation of the bismuth center, generating a bismuth(V) species that is stabilized by coordination of pendant ligand functionalities. The oxidative addition step is remarkably facile, occurring rapidly at room temperature with various electrophilic fluorine reagents [11].

The choice of oxidant significantly influences the reaction outcome and selectivity. N-fluoro-2,6-dichloropyridinium tetrafluoroborate has emerged as the optimal oxidant for many transformations, providing clean oxidation without competing side reactions [9]. The oxidant serves to generate the bismuth(V) intermediate while simultaneously introducing the triflate leaving group through exchange with the corresponding salt.

Reductive Elimination Kinetics

Reductive elimination from bismuth(V) intermediates proceeds through a highly organized transition state that facilitates rapid carbon-oxygen bond formation [9]. Computational studies suggest that the reductive elimination occurs through a five-membered transition state, with the triflate anion approaching the aryl group in a concerted manner [9]. This organized transition state accounts for the remarkably rapid reductive elimination rates observed experimentally.

The electronic properties of the aryl group significantly influence the reductive elimination rate, with electron-withdrawing substituents accelerating the process. This electronic effect is consistent with the electrophilic character of the bismuth(V) center and the nucleophilic approach of the triflate anion during bond formation [9].

Nickel-Mediated Carbon-Oxygen Bond Functionalization Pathways

Nickel-mediated activation of phenyl trifluoromethanesulfonate represents a powerful strategy for carbon-oxygen bond functionalization, enabling transformations that are challenging or impossible with traditional palladium catalysis [12] [13]. The unique electronic and coordination properties of nickel complexes facilitate efficient oxidative addition to carbon-oxygen bonds while maintaining high chemoselectivity and functional group tolerance.

Nickel(0) Oxidative Addition Mechanisms

The oxidative addition of phenyl trifluoromethanesulfonate to nickel(0) complexes proceeds through mechanisms that are fundamentally different from those observed with palladium catalysts [14]. Mechanistic studies reveal that nickel complexes can undergo oxidative addition through both mononuclear and dinuclear pathways, with the specific mechanism depending on the supporting ligand environment and reaction conditions [14].

Dinuclear nickel complexes have been identified as key intermediates in several carbon-oxygen bond activation processes [14]. These species arise from the association of two mononuclear nickel centers and can undergo cooperative oxidative addition, where each nickel center provides one electron to the bond-breaking process. This cooperative mechanism often leads to enhanced reactivity compared to mononuclear pathways and enables the activation of particularly strong carbon-oxygen bonds [14].

Ligand Effects on Selectivity

The selectivity of nickel-mediated carbon-oxygen bond functionalization is highly dependent on the electronic and steric properties of the supporting ligands [13]. Electron-deficient phosphine ligands, such as tris(3,5-bis(trifluoromethyl)phenyl)phosphine derivatives, enhance the electrophilicity of the nickel center and facilitate oxidative addition to carbon-oxygen bonds [13]. These ligands also promote efficient transmetalation and reductive elimination steps, leading to high overall catalytic efficiency.

The development of specialized ligand systems has enabled the achievement of unusual chemoselectivity patterns in nickel catalysis [13]. For example, highly fluorinated diphosphine ligands can promote selective coupling at carbon-triflate bonds in preference to carbon-halide bonds, reversing the normal reactivity order. This ligand-controlled selectivity enables the development of orthogonal coupling strategies where different electrophilic sites can be functionalized sequentially [13].

Transmetalation and Reductive Elimination

Transmetalation processes in nickel-mediated carbon-oxygen bond functionalization exhibit unique characteristics that distinguish them from analogous palladium-catalyzed reactions [12]. Nickel complexes can undergo transmetalation with a broader range of organometallic nucleophiles, including organozinc, organomagnesium, and organoboron reagents. The transmetalation rates are often faster than those observed with palladium, attributed to the higher electrophilicity of nickel(II) intermediates [12].

Reductive elimination from nickel(II) complexes is generally more facile than from palladium(II) analogs, enabling efficient carbon-carbon and carbon-heteroatom bond formation under mild conditions [15]. The enhanced reductive elimination rates are attributed to the smaller size of nickel compared to palladium, which reduces steric congestion in the transition state and facilitates bond formation. This enhanced reactivity enables the coupling of challenging substrate combinations that are unreactive under palladium catalysis [15].

Mechanistic Insights and Applications

Recent mechanistic studies have revealed the importance of second-sphere interactions in nickel-mediated carbon-oxygen bond functionalization [7]. The triflate anion, while formally dissociated from the nickel center, remains in the second coordination sphere through electrostatic interactions. These interactions stabilize key intermediates and transition states, enabling efficient catalytic turnover and preventing catalyst deactivation [7].

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic